molecular formula C15H17NO2S B3056555 n-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide CAS No. 7230-44-6

n-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B3056555
CAS No.: 7230-44-6
M. Wt: 275.4 g/mol
InChI Key: UNYHHKHLLANCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “n-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide” is a derivative of "N-(2,4-Dimethylphenyl)formamide" . The latter is a synthetic chemical used in research and development . It has a molecular formula of C9H11NO and a molecular weight of 149.19 .


Molecular Structure Analysis

While specific molecular structure analysis for “this compound” was not found, a related compound “N-2,4-Dimethylphenyl-N’-methylformamidine” has a molecular formula of C10H14N2 and a molecular weight of 162.23 .

Safety and Hazards

The safety data sheet for a related compound, “N-2,4-DIMETHYLPHENYL-N’-METHYLFORMAMIDINE”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Future research could focus on the neurotoxic effects of “n-(2,4-Dimethylphenyl)-4-methylbenzenesulfonamide” and its metabolites, similar to studies conducted on Amitraz . Additionally, the eco-friendly synthesis of related compounds could be explored further .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-4-7-14(8-5-11)19(17,18)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYHHKHLLANCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277891
Record name n-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7230-44-6
Record name NSC4638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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